Methyl 3-chloro-6-iodopicolinate
CAS No.:
Cat. No.: VC15733504
Molecular Formula: C7H5ClINO2
Molecular Weight: 297.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClINO2 |
|---|---|
| Molecular Weight | 297.48 g/mol |
| IUPAC Name | methyl 3-chloro-6-iodopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5ClINO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
| Standard InChI Key | AFLRFCXPZYFMMU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)I)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Methyl 3-chloro-6-iodopicolinate (IUPAC name: methyl 3-chloro-6-iodopyridine-2-carboxylate) features a pyridine ring substituted with chlorine at the 3-position, iodine at the 6-position, and a methyl ester group at the 2-position. Its molecular formula is C₇H₅ClINO₂, with a molecular weight of 313.48 g/mol. The presence of halogens and the ester functional group imparts distinct electronic and steric properties, influencing its reactivity and interactions.
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, enabling π-π stacking and dipole interactions.
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Halogen Substituents: Chlorine (electronegative, meta-directing) and iodine (polarizable, ortho/para-directing) create regions of high electron density and steric bulk.
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Ester Group: The methyl ester at the 2-position enhances solubility in organic solvents and serves as a handle for further derivatization.
Spectroscopic Properties
While experimental data for this specific compound is scarce, analogous halogenated picolinates exhibit characteristic spectroscopic signatures:
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NMR:
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¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns reflecting substituent positions.
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¹³C NMR: Carbonyl carbons (C=O) appear near δ 165–170 ppm, while halogenated carbons show deshielding (δ 120–140 ppm).
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IR: Strong absorption bands for C=O (≈1700 cm⁻¹) and C-I (≈500 cm⁻¹).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-chloro-6-iodopicolinate likely follows multi-step halogenation and esterification protocols common to picolinic acid derivatives:
Step 1: Halogenation of Picolinic Acid
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Chlorination: Treatment of picolinic acid with thionyl chloride (SOCl₂) yields 3-chloropicolinic acid.
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine at the 6-position.
Step 2: Esterification
The carboxylic acid group is esterified with methanol in the presence of a catalytic acid (e.g., H₂SO₄):
Industrial-Scale Production
Industrial synthesis would optimize reaction conditions (temperature, solvent, catalyst) for yield and purity. Continuous flow reactors and automated purification systems (e.g., chromatography, crystallization) are likely employed to minimize byproducts.
Physicochemical Properties
Physical State and Stability
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Appearance: Likely a white to off-white crystalline solid.
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Melting Point: Estimated 120–140°C (based on analogs).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF); low solubility in water.
Reactivity Profile
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Nucleophilic Substitution: Iodine’s polarizability makes the 6-position susceptible to substitution by nucleophiles (e.g., amines, thiols).
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Oxidation/Reduction: The pyridine ring is resistant to oxidation, but the ester group may hydrolyze under acidic or basic conditions.
Applications in Scientific Research
Pharmaceutical Intermediates
Methyl 3-chloro-6-iodopicolinate serves as a precursor in drug discovery, particularly for:
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Kinase Inhibitors: Halogenated pyridines are key motifs in targeting ATP-binding pockets.
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Antimicrobial Agents: The iodine substituent may enhance membrane permeability.
Materials Science
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Coordination Chemistry: The nitrogen and halogens can coordinate to metals, forming complexes for catalysis or optoelectronics.
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Ligand Design: Tunable steric and electronic properties aid in developing asymmetric catalysis ligands.
Future Directions and Research Gaps
Despite its potential, methyl 3-chloro-6-iodopicolinate remains understudied. Priority research areas include:
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Catalytic Applications: Exploring its role in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Biological Screening: Evaluating efficacy against resistant pathogens or cancer cell lines.
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